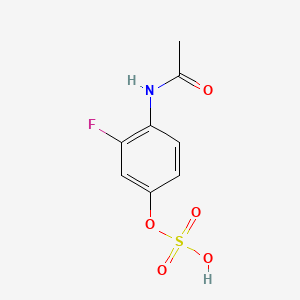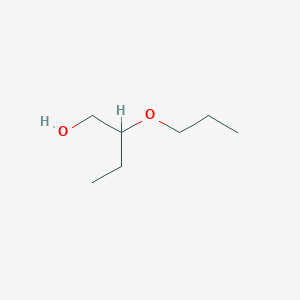
2-Propoxybutan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propoxybutan-1-OL is an organic compound with the molecular formula C7H16O2. It is a type of alcohol that contains a hydroxyl group (-OH) attached to a carbon atom, making it a primary alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-Propoxybutan-1-OL can be synthesized through several methods. One common method involves the reaction of 1-butanol with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced through the hydroformylation of propene, followed by hydrogenation of the resulting aldehydes. This process involves the addition of carbon monoxide and hydrogen to the double bond of propene using catalysts such as hydrocarbonyls or substituted hydrocarbonyls of cobalt, rhodium, or ruthenium .
化学反应分析
Types of Reactions
2-Propoxybutan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, primary alcohols like this compound can form aldehydes and further oxidation can lead to carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of aldehydes or ketones back to alcohols.
Substitution: In substitution reactions, the hydroxyl group can be replaced by other functional groups, such as halides, through reactions with reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) is a common reagent for substitution reactions involving alcohols.
Major Products Formed
Oxidation: Propanal and propanoic acid.
Reduction: this compound (from aldehydes or ketones).
Substitution: Alkyl halides.
科学研究应用
2-Propoxybutan-1-OL has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug formulations and as a pharmaceutical intermediate.
Industry: It is used as a corrosion inhibitor for mild steel in marine environments.
作用机制
The mechanism of action of 2-Propoxybutan-1-OL involves its interaction with various molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents the interaction of the metal with corrosive agents. This process involves the formation of a complex between the hydroxyl group of this compound and the metal surface, which inhibits the anodic and cathodic reactions responsible for corrosion .
相似化合物的比较
Similar Compounds
1-Butoxypropan-2-ol: Another alcohol with similar properties and applications.
2-Butanol: A secondary alcohol with different reactivity and applications.
1-Propanol: A primary alcohol with similar uses in organic synthesis and industry.
Uniqueness
2-Propoxybutan-1-OL is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to act as a corrosion inhibitor and its use as an intermediate in organic synthesis highlight its versatility compared to other similar compounds .
属性
CAS 编号 |
105437-76-1 |
|---|---|
分子式 |
C7H16O2 |
分子量 |
132.20 g/mol |
IUPAC 名称 |
2-propoxybutan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-3-5-9-7(4-2)6-8/h7-8H,3-6H2,1-2H3 |
InChI 键 |
DMGHGPMEWIGQDR-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(CC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


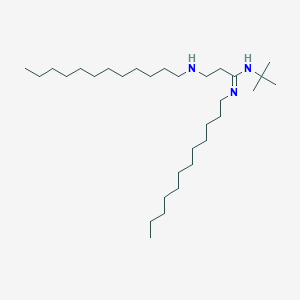
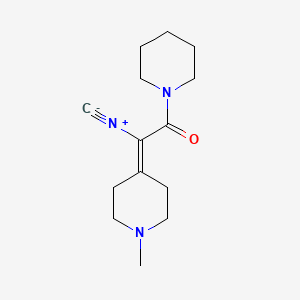
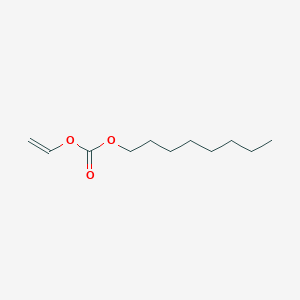
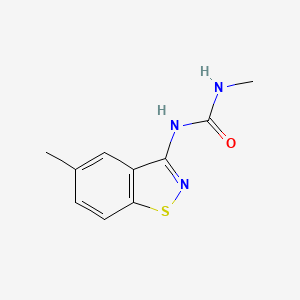
![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
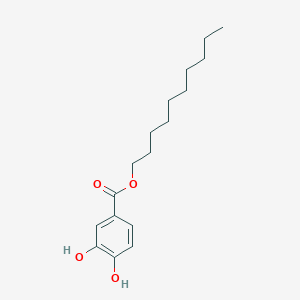
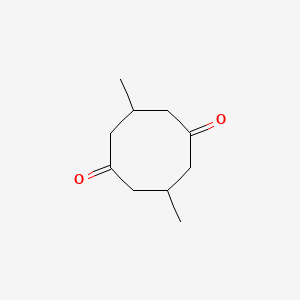
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
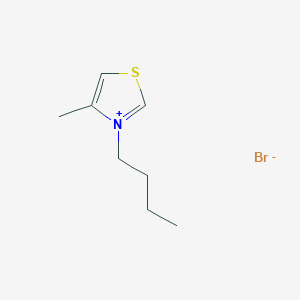
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)


![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
